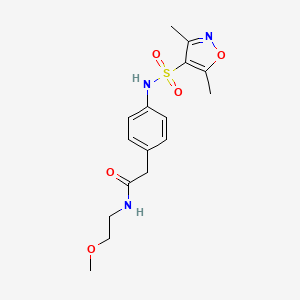

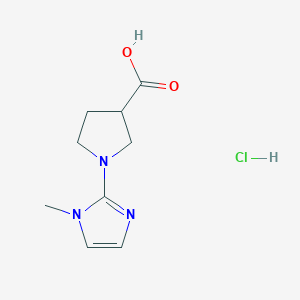

1-(1-methyl-1H-imidazol-2-yl)pyrrolidine-3-carboxylic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-(1-methyl-1H-imidazol-2-yl)pyrrolidine-3-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 2044713-47-3 . It has a molecular weight of 231.68 . The compound is in powder form and is stored at room temperature .

Molecular Structure Analysis

The molecular structure of this compound includes a 1H-imidazol-2-yl group attached to a pyrrolidine ring, which is further connected to a carboxylic acid group . The InChI code for this compound is 1S/C9H13N3O2.ClH/c1-11-5-3-10-9 (11)12-4-2-7 (6-12)8 (13)14;/h3,5,7H,2,4,6H2,1H3, (H,13,14);1H .Physical and Chemical Properties Analysis

This compound is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .Wissenschaftliche Forschungsanwendungen

Fluorescent Probes

The compound has been utilized in the synthesis of novel imidazo[1,2-a]pyridine derivatives, which demonstrated efficiency as fluorescent probes for mercury ion detection. This application is significant in environmental monitoring and analytical chemistry. For example, 1-(6-chloro-3-(5-chloropyridin-2-ylamino)imidazo[1,2-a]pyridin-2-yl)-2-ethylbutan-1-one, a derivative, showed efficacy as a fluorescent probe in both acetonitrile and buffered aqueous solutions (Shao et al., 2011).

Synthesis of Oligonucleotides

The compound has been used in the selective O-phosphitilation with nucleoside phosphoramidite reagents. This application is vital in the synthesis of mixed base twenty-mer oligonucleotides from nucleoside reagents containing unprotected amino groups. This method is crucial for synthesizing oligonucleotide analogs sensitive to conventional deblocking reagents (Gryaznov & Letsinger, 1992).

N-Heterocyclic Carbene Synthesis

The imidazo[1,5-a]pyridine framework, related to the compound , provides a versatile platform for the generation of new types of stable N-heterocyclic carbenes. These carbenes are synthesized and characterized for various applications in chemistry, particularly in catalysis and organic synthesis (Alcarazo et al., 2005).

Antimicrobial Activity

Some derivatives of pyrrolidine-3-carboxylic acid, which structurally relate to the compound, have been synthesized and tested for their antioxidant activity. For example, 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives exhibited significant antioxidant properties, with certain compounds demonstrating higher activity than ascorbic acid (Tumosienė et al., 2019).

Antiulcer Agents

Imidazo[1,2-a]pyridines, closely related to the compound, were synthesized as potential antisecretory and cytoprotective antiulcer agents. While they did not show significant antisecretory activity, some demonstrated good cytoprotective properties in ethanol and HCl models, indicating potential in ulcer treatment research (Starrett et al., 1989).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(1-methylimidazol-2-yl)pyrrolidine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2.ClH/c1-11-5-3-10-9(11)12-4-2-7(6-12)8(13)14;/h3,5,7H,2,4,6H2,1H3,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZZGCUFXRPZBER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1N2CCC(C2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropyl]benzamide](/img/structure/B2651903.png)

![N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-nitrobenzenecarboxamide](/img/structure/B2651905.png)

![2-Chloro-N-[3-(4-chlorophenyl)cyclohex-2-en-1-yl]acetamide](/img/structure/B2651908.png)

![N-[2-[Cyclopropyl(propan-2-yl)amino]ethyl]-4-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B2651912.png)

![6-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2651916.png)